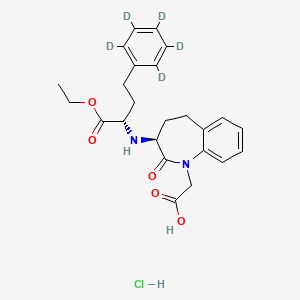

Benazepril-d5 Hydrochloride

Description

Significance of Stable Isotope Labeled Compounds in Drug Discovery and Development

Stable isotope labeled (SIL) compounds are molecules in which one or more atoms have been replaced by a stable (non-radioactive) isotope of that same element. metsol.com Common isotopes used in this practice include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). metsol.commusechem.comsymeres.com These labeled compounds are invaluable tools in drug discovery and development for several reasons. symeres.comnih.gov

Firstly, they are instrumental in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. metsol.comnih.gov By using a labeled version of a drug, researchers can accurately trace its path and transformation within a biological system. metsol.comnih.gov This is often achieved using highly sensitive analytical techniques like mass spectrometry (MS). nih.gov

Secondly, SIL compounds, particularly deuterated ones, can serve as ideal internal standards for quantitative analysis. musechem.comscioninstruments.comclearsynth.com An internal standard is a compound added to a sample in a known concentration to enable the accurate quantification of a specific analyte. scioninstruments.com The nearly identical chemical and physical properties of a deuterated standard to its non-labeled counterpart ensure that it behaves similarly during sample preparation and analysis, correcting for variations and matrix effects. scioninstruments.comclearsynth.com However, their difference in mass allows them to be distinguished by a mass spectrometer, leading to more precise and reliable measurements. scioninstruments.comclearsynth.com

Overview of Deuterium Substitution in Angiotensin-Converting Enzyme (ACE) Inhibitor Research

Angiotensin-converting enzyme (ACE) inhibitors are a class of medications used primarily to treat hypertension and heart failure. nih.govnih.govdrugbank.com They work by inhibiting ACE, an enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II. cvpharmacology.com The study of ACE inhibitors, like all pharmaceuticals, benefits significantly from the use of deuterated analogs.

Deuterium substitution, the replacement of hydrogen atoms with deuterium, is a common practice in the development of analytical standards for ACE inhibitors like benazepril (B1667978) and lisinopril. medchemexpress.com The primary application of these deuterated ACE inhibitor analogs is as internal standards in bioanalytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net This technique is frequently employed to determine the concentration of the drug in biological matrices such as plasma and urine, which is crucial for pharmacokinetic and bioequivalence studies. nih.govresearchgate.net The use of a deuterated internal standard helps to ensure the accuracy and reliability of these sensitive measurements. nih.govresearchgate.net

Rationale for Deuterium Labeling in Bioanalytical Applications

The rationale for using deuterium-labeled compounds in bioanalytical applications stems from the need for highly accurate and precise quantification of drugs and their metabolites in complex biological samples. musechem.comclearsynth.com Mass spectrometry is a cornerstone of modern bioanalysis due to its high sensitivity and selectivity. nih.gov However, the analytical process can be affected by several factors, including variations in sample preparation, instrument response, and matrix effects, where other components in the sample can suppress or enhance the signal of the analyte. scioninstruments.comresearchgate.net

A deuterated internal standard is the ideal tool to compensate for these potential sources of error. scioninstruments.comclearsynth.com Because it is chemically almost identical to the analyte of interest, it experiences the same variations during extraction, chromatography, and ionization. scioninstruments.com However, due to its increased mass, the deuterated standard produces a distinct signal in the mass spectrometer. scioninstruments.com By comparing the signal of the analyte to the known concentration of the internal standard, a highly accurate and reliable quantification can be achieved. clearsynth.comresearchgate.net This approach is widely recommended by regulatory agencies for bioanalytical method validation. nih.gov

Scope and Academic Focus of Benazepril-d5 (B562408) Hydrochloride Research

The research focus on Benazepril-d5 Hydrochloride is highly specific and centers on its application as an internal standard for the quantitative analysis of benazepril and its active metabolite, benazeprilat (B1667979). chemicalbook.comclearsynth.com Benazepril is a prodrug that is converted in the body to benazeprilat, which is the active ACE inhibitor. nih.govdrugbank.com

Academic and pharmaceutical research utilizes this compound primarily in pharmacokinetic studies, bioequivalence trials, and other quantitative bioanalytical methods. researchgate.netclearsynth.com These studies are essential for understanding how the drug behaves in the body and for ensuring that generic formulations perform identically to the original branded product. nih.govresearchgate.net The use of this compound as an internal standard in these assays ensures the high level of accuracy and precision required for regulatory submissions and scientific publications. nih.govclearsynth.com The compound itself is not intended for therapeutic use but is a critical analytical tool that supports the development and monitoring of benazepril-based therapies. axios-research.com

This compound: Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride |

| Synonyms | Benazepril-d5 HCl, Lotensin-d5 |

| CAS Number | 1279026-26-4 |

| Molecular Formula | C₂₄H₂₄D₅ClN₂O₅ |

| Molecular Weight | 465.98 g/mol |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comclearsynth.comlgcstandards.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1/i3D,4D,5D,8D,9D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-KFAZQMGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation of Benazepril D5 Hydrochloride

Strategies for Deuterium (B1214612) Labeling in Complex Organic Molecules

The introduction of deuterium into complex organic molecules like benazepril (B1667978) requires precise and efficient synthetic methods. The most common and effective approach is through hydrogen isotope exchange (HIE), which allows for the direct replacement of hydrogen with deuterium. snnu.edu.cn

Specific Deuteration Approaches for Phenyl Rings

Deuterating phenyl rings is a key step in the synthesis of many labeled compounds. nih.gov Various catalytic systems have been developed to achieve this with high regioselectivity and efficiency. Transition metal catalysts, such as those based on iridium, palladium, rhodium, and ruthenium, are frequently employed for ortho-C(sp2)–H deuteration. snnu.edu.cn For instance, silver-catalyzed reactions using D₂O as the deuterium source have shown high deuterium incorporation in electron-rich arenes under mild, neutral conditions. rsc.org Another approach involves palladium-catalyzed, directing-group-free deuteration of indoles, which can be programmed for regioselectivity. worktribe.com

Regioselective Deuterium Incorporation Techniques

Achieving regioselectivity—the control of where the deuterium atoms are placed—is crucial. This can be accomplished through several strategies. One method involves using directing groups that guide the catalyst to a specific C-H bond. snnu.edu.cn For example, pyridines, amides, and azoles can direct a metal catalyst to the ortho-C-H bonds. snnu.edu.cn

Another technique is indium-catalyzed transfer hydrogenation, which uses deuterated 1,3-benzodioxole (B145889) or D₂O as the deuterium source. This method allows for the regioselective addition of hydrogen and deuterium to olefins. organic-chemistry.org The reaction proceeds through a carbocation intermediate, with mechanistic studies confirming Markovnikov selectivity in the deuteration process. organic-chemistry.org

Advanced Synthetic Pathways for Benazepril-d5 (B562408) Hydrochloride

The synthesis of Benazepril-d5 Hydrochloride is a multi-step process that involves the careful construction of the core molecular structure followed by the introduction of deuterium atoms and final purification. ontosight.ainih.gov

Precursor Synthesis and Deuteration Steps

The synthesis of benazepril typically involves the coupling of two key intermediates: a benzazepine derivative and a substituted amino acid ester. ontosight.ainih.govgoogle.com For the deuterated analog, one of these precursors, specifically the one containing the phenyl ring, must be synthesized using a deuterated starting material or subjected to a deuteration reaction.

A common precursor for the phenyl-containing portion is ethyl 2-oxo-4-phenylbutyrate or a similar derivative. google.comchemicalbook.com To introduce the five deuterium atoms onto the phenyl ring, a deuterated version of a starting material like phenyl-d5-acetonitrile or a related compound would be utilized in the early stages of the synthesis of this precursor.

Formation of the Benzazepine Core : This heterocyclic system is a central part of the benazepril structure. scholarsresearchlibrary.com

Synthesis of the Phenyl-d5 Side Chain : This involves building the 4-(phenyl-d5)butan-2-ylamino moiety from a deuterated precursor.

Coupling and Cyclization : The two main fragments are joined, often via reductive amination or a similar coupling reaction, followed by cyclization to form the final benazepril structure. nih.gov

Salt Formation : The final step is the reaction with hydrochloric acid to produce this compound. google.com

Stereochemical Considerations in this compound Synthesis

Benazepril has two chiral centers, and the desired therapeutic activity is associated with a specific stereoisomer, (S,S). ontosight.ai Therefore, controlling the stereochemistry during the synthesis is critical. This is typically achieved through asymmetric synthesis or resolution techniques.

One reported synthesis of benazepril employs an asymmetric aza-Michael addition as a key step to establish the correct stereochemistry. nih.gov Another approach involves the use of chiral auxiliaries or catalysts, such as in the asymmetric catalytic hydrogenation of ethyl 2-oxo-4-phenylbutyrate using a chiral ligand. chemicalbook.com Biocatalytic methods, using enzymes like alcohol dehydrogenases, have also been employed for the enantioselective reduction of ketone precursors. acs.orgresearchgate.net Dynamic kinetic resolution is another advanced technique used to efficiently produce the desired stereoisomer of benazepril intermediates. google.com The stereochemistry of the final product is confirmed through analytical techniques.

Isotopic Purity and Deuterium Enrichment Determination Methodologies

Ensuring the high isotopic purity and correct level of deuterium enrichment is a critical quality attribute for deuterated compounds. researchgate.net Several analytical techniques are employed for this purpose. rsc.org

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HR-MS), is a primary tool for determining isotopic purity. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecule and its isotopologues, the percentage of the d5-labeled compound versus partially labeled or unlabeled species can be accurately calculated. nih.govacs.org This method is highly sensitive and requires very small amounts of sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. rsc.orgresearchgate.net

¹H NMR can be used to quantify the residual protons at the labeled positions, giving a measure of deuterium incorporation.

²H NMR directly observes the deuterium signal, providing information about the location and abundance of the deuterium atoms. researchgate.net

¹³C NMR can also be used, as the presence of an adjacent deuterium atom causes a small, measurable shift in the ¹³C chemical shift (an isotopic effect), allowing for site-specific quantification of deuteration. researchgate.net

A combination of LC-MS and NMR is often used to provide a comprehensive characterization of the isotopic enrichment and structural integrity of the final this compound product. rsc.org

Below is a table summarizing the analytical methods used for determining isotopic purity.

| Analytical Technique | Information Provided | Key Advantages |

| High-Resolution Mass Spectrometry (HR-MS) | Overall isotopic enrichment, distribution of isotopologues (d0-d5). rsc.orgnih.gov | High sensitivity, low sample consumption, rapid analysis. nih.gov |

| Proton NMR (¹H NMR) | Quantification of residual non-deuterated sites. researchgate.net | Provides site-specific information. |

| Deuterium NMR (²H NMR) | Direct detection and quantification of deuterium at specific sites. researchgate.net | Direct measurement of the isotope of interest. |

| Carbon-13 NMR (¹³C NMR) | Site-specific deuterium incorporation through isotopic shifts. researchgate.net | Robust for determining site-specific deuteration. researchgate.net |

Analytical Techniques for Isotopic Purity Assessment

Ensuring the isotopic purity and structural integrity of deuterated compounds is essential for their application. rsc.orgresearchgate.net A combination of advanced analytical techniques is employed for this purpose, with Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), is a primary tool for assessing isotopic purity. nih.govresearchgate.net It allows for the accurate determination of the mass-to-charge ratio (m/z) of the molecule, thereby confirming the incorporation of the desired number of deuterium atoms. nih.gov The high resolution of the instrument enables the clear distinction between the unlabeled compound and its various deuterated isotopologues (d1, d2, d3, d4, d5). researchgate.net

¹H NMR (Proton NMR): In ¹H NMR, the absence of signals at specific chemical shifts corresponding to the phenyl protons confirms that these positions have been successfully deuterated.

¹³C NMR: This technique can also be used to confirm the structure and may show subtle changes in the chemical shifts of the carbon atoms bonded to deuterium. mdpi.comresearchgate.netresearchgate.net

²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei, providing unambiguous evidence of their presence and location in the molecular structure.

The combination of MS and NMR provides a comprehensive characterization, ensuring that the isotopic label is present in the correct amount and at the specified position, and that the structural integrity of the parent molecule is maintained. rsc.orgrsc.org

Quantitative Measurement of Deuterium Incorporation (d1-d5 species)

Quantitative analysis of deuterium incorporation involves measuring the relative abundance of each deuterated species, from d1 (one deuterium atom) to d5 (five deuterium atoms), as well as any remaining unlabeled (d0) compound. rsc.org This is crucial for determining the isotopic enrichment of the final product.

Mass spectrometry is the definitive technique for this quantitative measurement. nih.gov By analyzing the isotopic cluster of the molecular ion in the mass spectrum, the relative intensity of each peak corresponding to the different isotopologues (M+H⁺, M+d1+H⁺, M+d2+H⁺, etc.) can be integrated. rsc.org The isotopic purity is then calculated based on the relative abundance of the desired d5 species compared to the sum of all species. rsc.orgnih.gov

For instance, a high-quality batch of this compound is expected to have a very high percentage of the d5 species and minimal amounts of partially deuterated (d1-d4) and non-deuterated (d0) forms. nih.gov

Below is a hypothetical data table illustrating the quantitative analysis of a sample of this compound, based on typical findings for commercially available deuterated compounds. rsc.org

| Isotopic Species | Description | Relative Abundance (%) |

|---|---|---|

| d0 (Unlabeled) | Benazepril with no deuterium atoms | 0.1 |

| d1 | Benazepril with one deuterium atom | 0.2 |

| d2 | Benazepril with two deuterium atoms | 0.3 |

| d3 | Benazepril with three deuterium atoms | 0.6 |

| d4 | Benazepril with four deuterium atoms | 1.3 |

| d5 (Target) | Benazepril with five deuterium atoms | 97.5 |

| Total Isotopic Purity (d5) | 97.5% |

Fundamental Principles and Applications of Benazepril D5 Hydrochloride As an Internal Standard

Theoretical Basis of Internal Standard Utilization in Quantitative Analysis

The core function of an internal standard in quantitative analysis is to correct for the variability inherent in analytical procedures. wuxiapptec.com An internal standard is a compound of known quantity added to a sample before analysis. By comparing the analytical response of the analyte to the response of the internal standard, variations that occur during sample preparation, injection, and analysis can be compensated for, leading to more accurate quantification. wuxiapptec.com

Isotope Dilution Mass Spectrometry Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision. ontosight.airesearchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to a sample. flashcards.worldepa.gov This "spiked" sample is then processed and analyzed by mass spectrometry. ontosight.ai

The mass spectrometer separates and measures the ratio of the naturally occurring analyte to the isotopically labeled internal standard. flashcards.worldepa.gov Since the analyte and the internal standard are chemically identical, they behave almost identically during extraction, derivatization, and ionization in the mass spectrometer. researchgate.net Consequently, any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. epa.govepa.gov This allows for a highly accurate calculation of the original analyte concentration based on the measured isotope ratio, irrespective of sample loss or variations in instrument response. flashcards.worldepa.gov

Advantages of Stable Isotope Labeled Internal Standards over Analogue Standards

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards like Benazepril-d5 (B562408) hydrochloride are generally preferred over analogue standards (structurally similar but not isotopically labeled compounds). scispace.comcrimsonpublishers.comtandfonline.com

The primary advantages of SIL internal standards include:

Similar Physicochemical Properties: SIL internal standards have nearly identical chemical and physical properties to their non-labeled counterparts. tandfonline.com This ensures they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's ion source, providing more accurate correction for matrix effects. mdpi.com

Reduced Chromatographic Shift: While deuterium-labeled compounds can sometimes show slight retention time differences compared to the analyte, this effect is generally minimal and can be managed during method development. scispace.comnih.gov Other stable isotopes like ¹³C often result in even better co-elution. mdpi.comfoodriskmanagement.com

Improved Accuracy and Precision: The use of SIL internal standards has been shown to significantly improve the accuracy and precision of bioanalytical assays compared to analogue standards. scispace.comcrimsonpublishers.com This is because they more effectively compensate for variations in sample extraction and mass spectrometry ionization. crimsonpublishers.com

However, it is important to note that even SIL internal standards are not without potential challenges. In some cases, a SIL internal standard with identical chemical properties might mask issues with analyte stability, recovery, or ion suppression. scispace.comnih.gov

Role in Overcoming Matrix Effects in Bioanalytical Assays

Biological matrices, such as plasma and urine, are complex mixtures that can significantly interfere with the ionization of an analyte in a mass spectrometer. tandfonline.comnih.gov This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. tandfonline.com

Benazepril-d5 hydrochloride, as a SIL internal standard, plays a crucial role in mitigating these matrix effects. aquigenbio.com Because it is chemically identical to benazepril (B1667978), it is affected by the co-eluting matrix components in the same way as the analyte. tandfonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect can be effectively normalized, leading to more reliable and accurate results. nih.gov The use of SIL internal standards is a widely accepted strategy for compensating for matrix effects in LC-MS/MS bioanalysis. tandfonline.comnih.govresearchgate.net

Compensation for Sample Processing Variability in Research Methodologies

Sample preparation is often a multi-step process involving extraction, concentration, and reconstitution, where analyte loss can occur. wuxiapptec.com this compound is added to samples at the beginning of the workflow to account for this variability. aquigenbio.com

Any physical loss of the analyte during these steps will be mirrored by a proportional loss of the this compound. epa.gov Therefore, the ratio of the analyte to the internal standard remains constant, ensuring that the final calculated concentration is unaffected by inconsistencies in sample handling and processing. This is particularly critical in pharmacokinetic, bioavailability, and bioequivalence studies where precise quantification is paramount. aquigenbio.com

Contribution to Enhanced Analytical Accuracy and Precision in Pharmaceutical Science

A bioequivalence study of an amlodipine (B1666008) and benazepril combination capsule in healthy Chinese subjects utilized benazepril-d5 as an internal standard to ensure the accuracy of the pharmacokinetic data. dovepress.com The method was validated, demonstrating good linearity and precision. dovepress.com

Interactive Data Table: Analytical Method Parameters for Benazepril Quantification

| Parameter | Method | Details | Reference |

| Internal Standard | LC-MS/MS | Benazepril-d5, Benazeprilat-d5 (B562585) | dovepress.com |

| Linearity Range | LC-MS/MS | 5-400 ng/mL for Benazepril | researchgate.net |

| Precision (RSD%) | HPLC | < 1.6% (inter and intra-day) | nih.gov |

| Accuracy (RME%) | HPLC | within +/- 2.0% (intra-day) | nih.gov |

| Recovery | HPLC | 90-110% | researchgate.net |

Advanced Bioanalytical Method Development and Validation Utilizing Benazepril D5 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of benazepril (B1667978) and benazeprilat (B1667979) in biological matrices due to its high sensitivity and specificity. nih.govresearchgate.net Benazepril-d5 (B562408) hydrochloride is employed as the internal standard to ensure the accuracy and precision of these assays. nih.govdovepress.com

Effective chromatographic separation is critical to distinguish benazepril, its active metabolite benazeprilat, and the deuterated internal standards from endogenous components in the biological matrix. The optimization process involves a systematic evaluation of stationary phases, mobile phase composition, and flow rates.

Stationary Phase: Reversed-phase columns, particularly C18 columns, are widely used for the separation of these analytes. nih.govnih.govtsijournals.comresearchgate.net Columns such as the ACE Excel 3 C18-PFP (50 x 2.1mm) and Inertsil C18 (250 mm × 4.6 mm, 5 µm) have been successfully implemented. nih.govtsijournals.com The choice of a C18 phase provides effective retention and separation based on the hydrophobic characteristics of the compounds.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) is a commonly used organic modifier, often paired with an aqueous solution containing a small percentage of formic acid (e.g., 0.1%) or an ammonium (B1175870) acetate (B1210297) buffer. nih.govnih.govnih.gov The acidic modifier helps to improve peak shape and ionization efficiency in the mass spectrometer. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently employed to ensure the timely elution of both the parent drug and its more polar metabolite, benazeprilat, while maintaining good peak resolution. nih.govnih.gov For example, a gradient might start with a lower percentage of acetonitrile to retain benazeprilat and ramp up to elute the less polar benazepril. nih.gov

Sample Preparation: Prior to chromatographic analysis, plasma samples are typically prepared using protein precipitation or solid-phase extraction (SPE). nih.govnih.govnih.gov Protein precipitation with acetonitrile is a common and straightforward method. nih.govnih.gov In this process, Benazepril-d5 hydrochloride and Benazeprilat-d5 (B562585) are added to the plasma sample as internal standards before precipitation. nih.govdovepress.com

Interactive Table: Typical LC-MS/MS Chromatographic Conditions

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 50-150 mm length, 2.1-4.6 mm I.D., <5 µm particle size) | Provides good hydrophobic retention and separation for benazepril and its metabolites. nih.govnih.govtsijournals.com |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate (e.g., 2 mM) | Ensures good ionization and peak shape. nih.govnih.gov |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier for eluting analytes from the reversed-phase column. nih.govnih.gov |

| Flow Rate | 0.4 - 1.0 mL/min | Optimized based on column dimensions to achieve efficient separation. nih.govresearchgate.net |

| Elution Mode | Gradient | Allows for the effective separation of compounds with different polarities (Benazepril, Benazeprilat) in a single run. nih.govnih.gov |

| Column Temperature | 35 - 40°C | Maintains consistent retention times and improves peak symmetry. nih.govnih.gov |

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode. nih.govnih.gov Optimization of parameters like declustering potential (DP) and collision energy (CE) is crucial for maximizing the signal intensity of the precursor and product ions for each analyte and its corresponding deuterated internal standard. The declustering potential is optimized to prevent ion fragmentation in the source, while the collision energy is tuned to achieve efficient fragmentation of the precursor ion in the collision cell, yielding a stable and intense product ion for monitoring. Studies have established specific parameters for these compounds. nih.govdovepress.comdovepress.com

Interactive Table: Optimized Mass Spectrometric Parameters

| Analyte | Declustering Potential (V) | Collision Energy (V) | Source |

|---|---|---|---|

| Benazepril | 100 | 44 | nih.govdovepress.comdovepress.com |

| Benazepril-d5 | 100 | 44 | nih.govdovepress.comdovepress.com |

| Benazeprilat | 95 | 29 | nih.govdovepress.comdovepress.com |

| Benazeprilat-d5 | 95 | 27 | nih.govdovepress.comdovepress.com |

The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound. nih.gov The precursor ion typically corresponds to the protonated molecule [M+H]⁺. This ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored by the third quadrupole. The use of Benazepril-d5 results in a precursor ion that is 5 Daltons higher than the non-deuterated form, providing clear mass-based differentiation. nih.govdovepress.com

Interactive Table: MRM Ion Transitions for Benazepril and Related Analytes

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|

| Benazepril | 425.2 | 190.0 | nih.govdovepress.com |

| Benazepril-d5 | 430.2 | 190.0 | nih.govdovepress.com |

| Benazeprilat | 397.2 | 351.2 | nih.govdovepress.com |

| Benazeprilat-d5 | 402.2 | 356.2 | nih.govdovepress.comnih.gov |

Mass Spectrometric Parameters for Deuterated and Non-Deuterated Analytes (e.g., Declustering Potential, Collision Energy)

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While less common than LC-MS/MS for this application, GC-MS methods have also been developed for the determination of benazepril and benazeprilat. researchgate.nettsijournals.com These methods necessitate a chemical derivatization step to increase the volatility and thermal stability of the analytes, which contain polar functional groups. jfda-online.com

Benazepril and its metabolite benazeprilat are non-volatile compounds and cannot be analyzed directly by GC-MS. researchgate.net Chemical derivatization is required to convert the polar carboxyl and amine groups into less polar, more volatile esters and amides. jfda-online.com A common approach involves converting the carboxylic acid groups into their corresponding methyl esters. researchgate.net This has been accomplished using reagents such as a stable diazomethane (B1218177) derivative. researchgate.net Another reported method is extractive methylation, which derivatizes the acidic compounds for GC-MS screening. nih.gov This sample preparation is considerably more complex than the typical "dilute-and-shoot" or protein precipitation methods used in LC-MS/MS. researchgate.net

The choice of a GC column is dictated by the principle of "like dissolves like," where the polarity of the stationary phase should match that of the analytes.

GC Column Selection: For the derivatized forms of benazepril and its related compounds, which are rendered less polar, a low- to mid-polarity column is typically appropriate. Fused silica (B1680970) capillary columns with stationary phases like 5% Phenyl / 95% Dimethylpolysiloxane (e.g., G27, G36 phases) are a common choice for general-purpose drug screening and analysis. gcms.czwindows.net These phases provide good thermal stability and resolving power for a wide range of compounds. The use of a deuterated internal standard like Benazepril-d5 does not significantly alter the choice of column, as its chromatographic behavior is nearly identical to the non-deuterated analyte. nih.gov A slight difference in retention time between the deuterated and non-deuterated compound may be observed, with the deuterated compound often eluting slightly earlier. nih.gov

Temperature Programming: A temperature-programmed oven is essential for GC analysis. The program typically starts at a lower temperature to allow for the trapping of analytes at the head of the column, followed by a controlled ramp to a higher temperature to elute the compounds based on their boiling points and interaction with the stationary phase. postnova.com A typical program might begin at ~150°C and ramp up to ~250-300°C to ensure the elution of the derivatized benazepril and benazeprilat. postnova.com The exact program must be optimized to achieve baseline separation from other components in the sample matrix.

Mass Selective Detection Parameters for this compound

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precise selection of mass detection parameters is fundamental for achieving high sensitivity and selectivity. For this compound, used as an internal standard (IS), specific precursor-to-product ion transitions are monitored. The five-dalton mass difference between the deuterated standard and the unlabeled analyte, benazepril, allows for distinct detection without isotopic crosstalk. nih.govlgcstandards.com

In a typical HPLC-MS/MS method using positive electrospray ionization (ESI), the monitored mass transition for benazepril is m/z 425.2 → 190.0. dovepress.com Correspondingly, the transition for the Benazepril-d5 internal standard is m/z 430.2 → 190.0. dovepress.com The shared product ion (m/z 190.0) indicates a common fragmentation pathway, while the distinct precursor ions reflect the mass difference from deuterium (B1214612) labeling. In other methods, such as those employing gas chromatography-mass spectrometry (GC-MS), different fragments may be monitored; for instance, m/z 365 for a benazepril derivative and m/z 370 for the corresponding d5-internal standard derivative. researchgate.net Instrument settings are optimized to maximize the ion signal, with parameters such as declustering potential and collision energy fine-tuned for each specific transition. dovepress.com

Table 1: Exemplary Mass Spectrometry Parameters for Benazepril and Benazepril-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) | Ionization Mode | Reference |

|---|---|---|---|---|---|---|

| Benazepril | 425.2 | 190.0 | 100 | 44 | Positive ESI | dovepress.com |

Comprehensive Method Validation Protocols for Bioanalytical Assays

The validation of a bioanalytical method is essential to ensure its reliability and reproducibility for the intended application, such as pharmacokinetic studies. aquigenbio.comaquigenbio.com When using this compound as an internal standard, validation protocols rigorously assess the method's performance according to established guidelines. This process encompasses the evaluation of linearity, precision, accuracy, selectivity, and the lower limit of quantitation.

Linearity and Calibration Curve Construction with Deuterated Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of quantitative bioanalysis for constructing robust calibration curves. caymanchem.comresearchgate.net This approach, known as isotope dilution mass spectrometry, corrects for variability during sample processing and instrumental analysis. aquigenbio.comresearchgate.net A calibration curve is generated by plotting the peak area ratio of the analyte (benazepril) to the internal standard (Benazepril-d5) against the nominal concentration of the analyte in the calibration standards. lcms.cz

This ratiometric measurement ensures that any physical or matrix-induced variations affecting the analyte will have a proportional effect on the deuterated internal standard, thus maintaining the accuracy of the quantification. lcms.czchromforum.org Bioanalytical methods are validated over a specific concentration range. For instance, a validated HPLC-MS/MS method for benazepril demonstrated linearity over a concentration range of 0.30 ng/mL to 300.00 ng/mL. dovepress.com The acceptance criterion for a calibration curve typically requires a correlation coefficient (r²) of 0.99 or greater. researchgate.net

Table 2: Linearity and Calibration Range for Benazepril

| Analyte | Internal Standard | Linear Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|

Evaluation of Analytical Precision (Intra-day and Inter-day)

Precision assesses the degree of scatter or agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated under two conditions:

Intra-day Precision (Repeatability): Assesses the precision during a single analytical run.

Inter-day Precision (Intermediate Precision): Evaluates the precision across different days, often involving different analysts or equipment.

For bioanalytical methods, precision is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. In a validated method for benazepril using Benazepril-d5 as the internal standard, the intra-batch and inter-batch precision values were found to be exceptionally low, indicating high reproducibility. dovepress.com Regulatory guidelines generally accept precision values where the %CV is within ±15% for QC samples and within ±20% for the LLOQ.

Table 3: Intra-day and Inter-day Precision for Benazepril Assay

| Analyte | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Reference |

|---|---|---|---|

| Benazepril | < 3.9% | < 4.0% | dovepress.com |

Assessment of Analytical Accuracy and Recovery

Accuracy of an analytical method refers to the closeness of the mean test results to the true or accepted reference value. It is determined by replicate analysis of samples containing known amounts of the analyte (QC samples) and is expressed as the percentage of the nominal concentration. For example, accuracy is often demonstrated with mean recovery values between 95.0% and 105.0%. researchgate.net

Recovery refers to the extraction efficiency of an analytical method for the analyte and the internal standard from the biological matrix. fda.gov It is evaluated by comparing the analytical response of an analyte extracted from a QC sample to the response of a post-extraction spiked sample representing 100% recovery. fda.gov While recovery does not need to be 100%, it must be consistent, precise, and reproducible. fda.gov The use of a co-eluting stable isotope-labeled internal standard like Benazepril-d5 effectively compensates for lower or variable recovery, thereby ensuring accuracy. aquigenbio.com Published methods for benazepril have demonstrated excellent recovery. researchgate.netresearchgate.net

Table 4: Accuracy (as Recovery) for Benazepril

| Method | Recovery Range | Reference |

|---|---|---|

| RP-HPLC | 99.51% - 99.89% | researchgate.net |

Selectivity and Specificity Considerations in Complex Biological Matrices

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and concomitant medications. fda.govSpecificity is the ultimate measure of selectivity. In LC-MS/MS assays, specificity is achieved by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard. dovepress.comnih.gov

To validate selectivity, blank biological matrix samples (e.g., plasma) from multiple sources are analyzed to check for interferences at the retention time of the analyte and internal standard. nih.gov The response from interfering components should not exceed 20% of the response of the LLOQ for the analyte and 5% of the response for the internal standard. nih.gov The use of this compound is critical for mitigating matrix effects—the suppression or enhancement of analyte ionization by co-eluting matrix components—as it is expected to experience the same matrix effects as the unlabeled benazepril, thereby ensuring consistent and accurate quantification across different biological samples. lcms.czsci-hub.se

Lower Limit of Quantitation (LLOQ) Determination

The Lower Limit of Quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. aquigenbio.comsynzeal.com The LLOQ is established by demonstrating that the analyte response at this concentration is identifiable, discrete, and reproducible. Typically, the precision (%CV) should not exceed 20%, and the accuracy should be within 80-120% of the nominal value. sci-hub.se

For the determination of benazepril in human plasma, a validated HPLC-MS/MS method incorporating Benazepril-d5 as an internal standard established an LLOQ of 0.30 ng/mL. dovepress.com This level of sensitivity is crucial for accurately characterizing the pharmacokinetic profile of the drug, especially during the terminal elimination phase.

Table 5: Compound List

| Compound Name | Role/Type |

|---|---|

| This compound | Deuterated Internal Standard |

| Benazepril | Analyte, ACE Inhibitor |

| Benazeprilat | Active Metabolite of Benazepril |

Matrix Effect Evaluation and Mitigation Strategies

The matrix effect is a significant challenge in bioanalytical method development, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. medipharmsai.com It is defined as the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the biological sample. medipharmsai.comnih.gov These interfering substances, which can include endogenous components like phospholipids (B1166683) and proteins or exogenous substances such as anticoagulants, can lead to ion suppression or enhancement, thereby compromising the accuracy and precision of the analytical method. medipharmsai.comnih.gov

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is a widely accepted and effective strategy to mitigate matrix effects. clearsynth.comresearchgate.net The underlying principle is that the SIL internal standard co-elutes with the analyte and experiences similar matrix-induced ionization changes. waters.com Because this compound is structurally almost identical to benazepril, differing only in the presence of deuterium atoms, it exhibits nearly the same chromatographic behavior and ionization response. acanthusresearch.com This allows for the accurate correction of variations in the analytical signal caused by matrix effects. numberanalytics.com

The evaluation of matrix effect is a critical component of method validation. A common approach involves comparing the response of the analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) with the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. Regulatory guidelines often recommend that the coefficient of variation (CV) of the matrix factor across different lots of the biological matrix should not exceed 15%. researchgate.net

Several strategies can be employed to minimize matrix effects, including:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are used to remove a significant portion of interfering matrix components before analysis. medipharmsai.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences is a crucial step. chromatographyonline.com

Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. chromatographyonline.com

Use of a Co-eluting SIL Internal Standard: As mentioned, this is the most effective method for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography. researchgate.net this compound serves this purpose for the quantification of benazepril. aquigenbio.com

| Lot of Biological Matrix | Analyte Peak Area (Post-extraction Spike) | Neat Solution Peak Area | Matrix Factor |

| Lot 1 | 485,000 | 500,000 | 0.97 |

| Lot 2 | 495,000 | 500,000 | 0.99 |

| Lot 3 | 470,000 | 500,000 | 0.94 |

| Lot 4 | 510,000 | 500,000 | 1.02 |

| Lot 5 | 480,000 | 500,000 | 0.96 |

| Lot 6 | 490,000 | 500,000 | 0.98 |

| Mean | 488,333 | 500,000 | 0.977 |

| %CV | 2.9% | N/A | 2.9% |

Sample and Stock Solution Stability Research

Ensuring the stability of both the analyte and the internal standard in various solutions and under different storage conditions is a cornerstone of reliable bioanalytical method validation. aquigenbio.com Stability studies for this compound, as an internal standard, are critical to guarantee that its concentration remains unchanged throughout the entire analytical process, from sample collection to final analysis. sigmaaldrich.com

Stability evaluations typically include:

Stock Solution Stability: The stability of the this compound stock solution is assessed at different temperatures (e.g., room temperature and refrigerated) and for extended periods. This ensures that the integrity of the primary reference material is maintained.

Freeze-Thaw Stability: Biological samples are often subjected to multiple freeze-thaw cycles. Stability is evaluated by analyzing quality control (QC) samples after several cycles to ensure that neither the analyte nor the internal standard degrades. nih.gov

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte and internal standard in the processed samples at room temperature for a period that simulates the time samples might be left on an autosampler rack before injection. jetir.org

Long-Term Stability: To ensure the integrity of study samples that may be stored for extended durations, long-term stability is evaluated by analyzing stored QC samples at regular intervals. uni-duesseldorf.de

Post-Preparative Stability: This determines the stability of the extracted samples, including the internal standard, in the autosampler for the expected duration of an analytical run.

It is crucial that the deuterated internal standard, this compound, exhibits stability under the same conditions as the unlabeled analyte. sigmaaldrich.com However, a potential issue with deuterated standards is the possibility of back-exchange, where deuterium atoms are replaced by protons from the solvent or matrix. acanthusresearch.com Therefore, the position of the deuterium labels on the molecule is critical to ensure its stability. acanthusresearch.com For this compound, the deuterium atoms are placed in stable, non-exchangeable positions. pubcompare.ai

| Stability Condition | Storage Duration | Concentration (ng/mL) | % Change from Initial |

| Initial | 0 hours | 100.0 | 0.0% |

| Freeze-Thaw (3 cycles) | N/A | 98.5 | -1.5% |

| Bench-Top (Room Temp) | 24 hours | 99.2 | -0.8% |

| Long-Term (-80°C) | 90 days | 101.1 | +1.1% |

| Post-Preparative (4°C) | 48 hours | 98.9 | -1.1% |

Comparison of Methodological Performance Across Different Analytical Platforms

The choice of analytical platform can significantly influence the performance of a bioanalytical method. The most common platforms for the quantification of drugs and their metabolites, like benazepril and its active metabolite benazeprilat, using this compound as an internal standard, are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), both coupled with tandem mass spectrometry (MS/MS). researchgate.net

HPLC-MS/MS vs. UPLC-MS/MS:

Speed and Throughput: UPLC systems utilize smaller particle size columns (typically <2 µm) and higher operating pressures compared to conventional HPLC systems (3-5 µm particles). This results in significantly shorter run times and, consequently, higher sample throughput. For instance, an analysis that might take 10 minutes on an HPLC system could potentially be completed in 2-3 minutes on a UPLC system.

Resolution and Sensitivity: The smaller particles in UPLC columns lead to sharper and narrower chromatographic peaks. This enhanced resolution can be beneficial in separating the analyte from potential interferences, and the increased peak height often results in improved signal-to-noise ratios and lower limits of quantification (LLOQ). A three-fold increase in sensitivity has been demonstrated when switching from HPLC to UPLC for certain analyses.

Mass Spectrometer Compatibility: Both HPLC and UPLC are readily coupled with various types of mass spectrometers, such as triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) instruments. pubcompare.ainih.gov The choice of mass spectrometer will depend on the required sensitivity, selectivity, and whether qualitative metabolite identification is also a goal. Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are the workhorses for quantitative bioanalysis due to their high sensitivity and specificity. nih.gov

The performance of a method utilizing this compound as an internal standard would be expected to improve on a UPLC-MS/MS platform compared to an HPLC-MS/MS platform, primarily due to the gains in speed and sensitivity offered by UPLC technology.

| Parameter | HPLC-MS/MS | UPLC-MS/MS |

| Typical Run Time | 5-10 min | 1-3 min |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 ng/mL |

| Peak Width at Base | 10-20 sec | 2-5 sec |

| Sample Throughput | ~100 samples/day | ~300 samples/day |

Application in Mechanistic Pharmacokinetic Study Methodologies

Design and Validation of Bioanalytical Methods for Pharmacokinetic Research

The development of robust bioanalytical methods is fundamental to pharmacokinetic research. Benazepril-d5 (B562408) hydrochloride plays a pivotal role in these methods, which are designed to accurately measure drug concentrations in biological matrices. aquigenbio.comaquigenbio.com

Sample Collection and Preparation Methodologies for Deuterated Analytes

The accurate quantification of deuterated analytes like benazepril-d5 hydrochloride begins with meticulous sample collection and preparation. Biological samples, typically plasma, are collected from subjects at various time points. nih.gov To ensure the stability of the analytes, these samples are often centrifuged at low temperatures and the resulting plasma is stored frozen until analysis. scispace.com

Commonly employed sample preparation techniques for plasma samples containing deuterated internal standards include:

Protein Precipitation: This is a straightforward and widely used method where a protein-precipitating agent, such as acetonitrile (B52724) or a mixture of methanol (B129727) and acetonitrile, is added to the plasma sample. nih.govnih.gov This process denatures and precipitates plasma proteins, leaving the analytes and the internal standard in the supernatant, which is then separated for analysis. The simplicity and speed of this method make it suitable for high-throughput analysis. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective sample cleanup technique that can remove interfering substances from the plasma matrix. researchgate.netnih.govualberta.ca In this method, the plasma sample, after the addition of the internal standard, is passed through a cartridge containing a solid adsorbent. The analytes of interest are retained on the adsorbent while unwanted components are washed away. The purified analytes are then eluted with a suitable solvent. ualberta.ca This method often results in a cleaner extract, which can improve the sensitivity and specificity of the subsequent analysis. researchgate.net

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analytes from the aqueous plasma into an immiscible organic solvent. researchgate.net This technique is effective for separating compounds based on their differential solubility in the two phases.

The addition of the deuterated internal standard, such as this compound, at the beginning of the sample preparation process is crucial. wuxiapptec.com It experiences the same physical and chemical manipulations as the non-labeled analyte, thereby compensating for any potential loss of the analyte during extraction and processing. wuxiapptec.comtexilajournal.com

Chromatographic and Mass Spectrometric Considerations for Plasma Analysis

Following sample preparation, the extract is analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netveeprho.com This combination provides high selectivity and sensitivity for the quantification of drugs and their metabolites in complex biological fluids. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate benazepril (B1667978), benazeprilat (B1667979), and the internal standard, this compound, from each other and from other endogenous plasma components. nih.govnih.gov Reversed-phase columns, such as C18 columns, are commonly used for this purpose. nih.govnih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing a small amount of an acid like formic acid to improve the peak shape and ionization efficiency. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the analytes in a short run time. nih.govresearchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high specificity and sensitivity. nih.govnih.gov The analytes eluting from the chromatography column are ionized, typically using electrospray ionization (ESI) in the positive ion mode. nih.govnih.govresearchgate.net The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. nih.govnih.govjapsonline.com This highly selective detection method minimizes interference from other compounds in the plasma matrix, leading to accurate quantification. texilajournal.com

The use of a stable isotope-labeled internal standard like this compound is ideal because it co-elutes with the analyte and has nearly identical chemical and physical properties, which helps to correct for variations in instrument response and matrix effects. aquigenbio.comtexilajournal.com

Quantitative Analysis of Parent Drug and Active Metabolite using this compound

This compound is instrumental in the simultaneous quantitative analysis of the parent drug, benazepril, and its pharmacologically active metabolite, benazeprilat, in biological samples. aquigenbio.comveeprho.comaquigenbio.comnih.gov

Quantification of Benazepril and Benazeprilat in Biological Samples

The quantification of benazepril and benazeprilat is essential for understanding the pharmacokinetic profile of the drug. nih.gov In bioanalytical methods, this compound and benazeprilat-d5 (B562585) are used as internal standards for the quantification of benazepril and benazeprilat, respectively. nih.govnih.gov

A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of benazepril and benazeprilat and a fixed concentration of the deuterated internal standards. japsonline.com The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. wuxiapptec.com The concentration of the analytes in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

The use of deuterated internal standards like this compound and benazeprilat-d5 is preferred because they have the same extraction recovery, chromatographic retention time, and ionization response as the analytes, which corrects for any variability during the analytical process. texilajournal.comscispace.com This ensures a high degree of accuracy and precision in the quantitative results. nih.gov

Below is a table summarizing typical parameters for LC-MS/MS methods used for the quantification of benazepril and benazeprilat in human plasma.

| Parameter | Benazepril | Benazeprilat | Benazepril-d5 (IS) | Benazeprilat-d5 (IS) | Reference |

| Precursor Ion (m/z) | 425.2 | 397.1 | 430.2 | 402.2 | ualberta.ca, pubcompare.ai |

| Product Ion (m/z) | 234.1 | 234.1 | 239.1 | 239.1 | |

| Linear Range (ng/mL) | 0.30 - 300.00 | 0.40 - 400.00 | N/A | N/A | dovepress.com |

| LLOQ (ng/mL) | 0.30 | 0.40 | N/A | N/A | dovepress.com |

| Intra-day Precision (%CV) | < 3.9 | < 4.7 | N/A | N/A | dovepress.com |

| Inter-day Precision (%CV) | < 4.0 | < 6.2 | N/A | N/A | dovepress.com |

LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation; IS: Internal Standard; N/A: Not Applicable

Methodological Frameworks for Assessing Bioequivalence (Analytical Aspects)

Bioequivalence studies are crucial for the regulatory approval of generic drug products. These studies compare the rate and extent of absorption of a test (generic) drug to that of a reference (innovator) drug. nih.govdovepress.com The analytical methods used in these studies must be robust and validated to ensure the reliability of the results. nih.gov

Analytical Support for Bioequivalence Studies

The analytical methods developed using this compound as an internal standard provide the necessary support for bioequivalence studies of benazepril-containing drug products. aquigenbio.comaquigenbio.com The high precision and accuracy of these methods are essential for detecting any potential differences in the bioavailability of the test and reference formulations. scispace.com

The validation of these bioanalytical methods is performed according to strict regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). nih.gov The validation process assesses various parameters, including:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Recovery: The efficiency of the extraction procedure. aquigenbio.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. aquigenbio.comnih.gov

A successfully validated LC-MS/MS method using this compound as an internal standard provides the reliable data needed to establish the bioequivalence of a generic benazepril product. nih.govdovepress.com The acceptance criteria for bioequivalence typically require that the 90% confidence intervals for the ratio of the geometric means of the pharmacokinetic parameters (Cmax and AUC) of the test and reference products fall within the range of 80.00% to 125.00%. nih.govdovepress.com

Investigational Pharmacokinetic Modeling Methodologies Enabled by Deuterated Standards (e.g., Non-Compartmental Analysis)

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, significantly enhancing the precision and accuracy of pharmacokinetic (PK) studies. musechem.comsymeres.com this compound, a deuterated analog of benazepril, serves as an exemplary internal standard in the quantitative analysis of benazepril and its pharmacologically active metabolite, benazeprilat. nih.govpubcompare.ai The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by mass spectrometry (MS). acs.org This approach is critical for mitigating variability introduced during sample preparation and analysis, thereby ensuring the generation of high-quality data essential for sophisticated pharmacokinetic modeling. researchgate.netnih.gov

One of the primary modeling methodologies enabled by the precise data obtained using deuterated standards is Non-Compartmental Analysis (NCA). nih.gov NCA is a widely applied method in pharmacokinetics to characterize the disposition of a drug in the body. Unlike compartmental modeling, NCA does not require the assumption of a specific model structure (e.g., one- or two-compartment models) and calculates key PK parameters directly from the observed plasma concentration-time data. nih.govxmsyxb.com The reliability of NCA is heavily dependent on the accurate measurement of drug concentrations over time, a task for which deuterated internal standards like Benazepril-d5 are indispensable. nih.govpubcompare.ai

In a bioequivalence study involving a single-pill combination of amlodipine (B1666008) and benazepril, Benazepril-d5 and Benazeprilat-d5 were used as internal standards for the determination of benazepril and benazeprilat concentrations in human plasma via a validated HPLC-MS/MS method. nih.gov The resulting high-fidelity concentration data was then subjected to non-compartmental analysis to derive the principal pharmacokinetic parameters. The study highlighted the PK profiles under both fasting and fed conditions, demonstrating the utility of this methodology. nih.gov

The key pharmacokinetic parameters for benazepril and its active metabolite benazeprilat, as determined by non-compartmental analysis using deuterated internal standards, are summarized below.

Table 1: Pharmacokinetic Parameters of Benazepril in Healthy Subjects (Fasting vs. Fed) Data derived from a study utilizing Benazepril-d5 as an internal standard. nih.gov

| Parameter | Fasting State (Mean ± SD) | Fed State (Mean ± SD) | Description |

|---|---|---|---|

| Cmax (ng/mL) | 100.9 ± 37.3 | 54.7 ± 25.1 | Maximum observed plasma concentration |

| Tmax (h) | 0.5 (0.5-1.0) | 1.0 (0.5-4.0) | Time to reach maximum concentration (Median, Range) |

| AUC0-t (ng·h/mL) | 110.8 ± 36.6 | 114.7 ± 45.4 | Area under the concentration-time curve from time 0 to the last measurable concentration |

| AUC0-∞ (ng·h/mL) | 112.5 ± 36.5 | 116.8 ± 45.8 | Area under the concentration-time curve from time 0 to infinity |

| t1/2 (h) | 1.4 ± 0.6 | 1.6 ± 0.6 | Elimination half-life |

Table 2: Pharmacokinetic Parameters of Benazeprilat in Healthy Subjects (Fasting vs. Fed) Data derived from a study utilizing Benazeprilat-d5 as an internal standard. nih.gov

| Parameter | Fasting State (Mean ± SD) | Fed State (Mean ± SD) | Description |

|---|---|---|---|

| Cmax (ng/mL) | 72.8 ± 20.2 | 40.3 ± 13.9 | Maximum observed plasma concentration |

| Tmax (h) | 2.0 (1.0-4.0) | 4.0 (2.0-6.0) | Time to reach maximum concentration (Median, Range) |

| AUC0-t (ng·h/mL) | 1165.7 ± 259.9 | 1040.6 ± 232.0 | Area under the concentration-time curve from time 0 to the last measurable concentration |

| AUC0-∞ (ng·h/mL) | 1507.2 ± 336.1 | 1428.1 ± 276.1 | Area under the concentration-time curve from time 0 to infinity |

| t1/2 (h) | 18.9 ± 8.7 | 21.5 ± 6.7 | Elimination half-life |

Similarly, another pharmacokinetic study in cats utilized LC-MS/MS with deuterated internal standards to quantify benazepril and benazeprilat concentrations after oral administration. The subsequent non-compartmental analysis provided key insights into the drug's absorption and disposition characteristics in this species. xmsyxb.com

Table 3: Pharmacokinetic Parameters of Benazepril and Benazeprilat in Cats (Oral Administration) Data derived from a study where concentrations were analyzed by LC-MS/MS, a technique reliant on stable isotope standards for accuracy. xmsyxb.com

| Analyte | Parameter | Value (Mean ± SD) |

|---|---|---|

| Benazepril | Cmax (ng/mL) | 565.32 ± 148.33 |

| Tmax (h) | 0.54 ± 0.10 | |

| AUC0-∞ (h·ng/mL) | 624.36 ± 93.15 | |

| t1/2 (h) | 1.92 ± 0.31 | |

| Benazeprilat | Cmax (ng/mL) | 124.86 ± 25.67 |

| Tmax (h) | 1.17 ± 0.41 | |

| AUC0-∞ (h·ng/mL) | 594.61 ± 90.75 | |

| t1/2 (h) | 2.63 ± 0.19 |

These examples underscore the pivotal role of this compound. By functioning as a reliable internal standard, it enables the acquisition of precise concentration data, which is the foundation for robust investigational pharmacokinetic modeling methodologies like Non-Compartmental Analysis. This ultimately allows for a detailed and accurate characterization of a drug's behavior in a biological system. nih.govpubcompare.ai

Table of Mentioned Compounds

| Compound Name |

|---|

| Amlodipine |

| Benazepril |

| This compound |

| Benazeprilat |

| Benazeprilat-d5 |

Mechanistic Metabolism Research Applications of Benazepril D5 Hydrochloride

Elucidation of Metabolic Pathways via Deuterium (B1214612) Labeling

The incorporation of deuterium into the benazepril (B1667978) molecule provides a stable isotopic label that does not alter the compound's fundamental biochemical properties but allows for its precise tracking through complex biological systems. smolecule.com This is invaluable for elucidating the metabolic pathways of the parent drug.

Tracing Metabolic Transformation of Benazepril to Benazeprilat (B1667979)

Benazepril is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active form to exert its pharmacological effect. nih.govdrugbank.com The primary metabolic transformation is the hydrolysis of the ethyl ester group to form the active metabolite, benazeprilat. nih.govfda.govnih.govfda.gov This conversion occurs predominantly in the liver. drugbank.comfda.govnih.gov Benazeprilat exhibits significantly greater activity as an angiotensin-converting enzyme (ACE) inhibitor than benazepril itself. fda.govdovepress.com

In research settings, Benazepril-d5 (B562408) hydrochloride is used as an internal standard for the precise quantification of benazepril in biological matrices like plasma. aquigenbio.comdovepress.com Similarly, its corresponding deuterated active metabolite, benazeprilat-d5 (B562585), is used to quantify benazeprilat. dovepress.compubcompare.aidovepress.com By administering benazepril and using Benazepril-d5 and benazeprilat-d5 in the analytical process, researchers can accurately trace the rate and extent of the conversion of benazepril to benazeprilat in vivo and in vitro, correcting for any variability in sample handling or instrument response. aquigenbio.com

Identification of Glucuronidation and Other Biotransformation Products

Beyond the primary conversion to benazeprilat, benazepril undergoes further biotransformation. A significant pathway is phase II metabolism, specifically glucuronidation. drugbank.comfda.gov Both benazepril and its active metabolite benazeprilat are conjugated with glucuronic acid to form benazepril glucuronide and benazeprilat glucuronide. drugbank.comfda.gov These conjugation reactions render the molecules more water-soluble, facilitating their excretion. Studies have shown that following administration, approximately 4% of a dose is excreted as benazepril glucuronide and 8% as benazeprilat glucuronide. fda.gov

The use of deuterated standards is instrumental in identifying and quantifying these and other minor metabolites. For instance, research employing chemical derivatization coupled with high-resolution mass spectrometry has successfully identified benazepril acyl-glucuronide. ymaws.comresearchgate.net Forced degradation studies have also utilized these techniques to characterize other minor degradation products formed under specific conditions. researchgate.net

| Parent Compound | Metabolic Process | Primary Metabolite(s) | Significance |

| Benazepril | Ester Hydrolysis (Phase I) | Benazeprilat | Conversion to the pharmacologically active form. nih.govfda.gov |

| Benazepril | Glucuronidation (Phase II) | Benazepril Glucuronide | Facilitates excretion. drugbank.comfda.gov |

| Benazeprilat | Glucuronidation (Phase II) | Benazeprilat Glucuronide | Facilitates excretion of the active metabolite. drugbank.comfda.gov |

In Vitro Metabolic Stability Studies Using Deuterated Substrates

In vitro metabolic stability assays are fundamental in drug discovery to predict a drug's metabolic fate in the body. Benazepril-d5 hydrochloride is an ideal substrate for these studies, providing a clear and quantifiable marker for metabolic turnover. aquigenbio.com

Microsomal and Hepatocyte Incubation Methodologies

Liver microsomes and hepatocytes are the gold-standard in vitro systems for studying hepatic metabolism. ymaws.comresearchgate.net

Microsomal Incubations: These preparations contain a high concentration of phase I drug-metabolizing enzymes. A typical experiment involves incubating this compound with human or animal liver microsomes in a buffered solution (e.g., Tris-HCl or phosphate (B84403) buffer) at a physiological pH and temperature (e.g., pH 7.4 at 37°C). The reaction requires a cofactor regenerating system, most commonly involving NADPH. researchgate.net

Hepatocyte Incubations: Suspensions of cryopreserved primary hepatocytes offer a more complete model, containing both phase I and phase II enzymes, as well as transporters. ymaws.combioivt.com In these assays, this compound is added to a suspension of viable hepatocytes in a specialized incubation medium. bioivt.com The reaction is typically initiated by adding the cells to the test compound and is stopped at various time points by adding a solvent like ice-cold acetonitrile (B52724). bioivt.comnih.gov

Quantification of this compound Depletion and Metabolite Formation

The primary goal of these in vitro studies is to determine the rate at which the parent drug is metabolized. Using a deuterated substrate like this compound allows for highly accurate measurement. Samples are taken at multiple time points during the incubation and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). aquigenbio.com

The rate of disappearance of this compound is monitored over time, which allows for the calculation of key pharmacokinetic parameters like intrinsic clearance. Simultaneously, the rate of formation of key metabolites, such as the deuterated equivalent of benazeprilat (benazeprilat-d5), is measured. dovepress.comdovepress.com This dual quantification provides a comprehensive picture of the metabolic stability and the primary routes of metabolism for the drug. The use of stable isotope-labeled internal standards is crucial for this process, as it minimizes analytical variability and improves the accuracy of quantification. aquigenbio.com

Advanced Mass Spectrometry Techniques for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone analytical technique for modern metabolism studies. pubcompare.airesearchgate.net The use of this compound is synergistic with these advanced MS methods.

LC-MS/MS systems are routinely used for the simultaneous quantification of benazepril, benazeprilat, and their deuterated analogues in biological samples. dovepress.comnih.gov These methods often employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. pubcompare.aidovepress.comresearchgate.net In MRM, specific precursor ions (the protonated parent molecules) are selected and fragmented, and a specific product ion is monitored. This provides exceptional selectivity and sensitivity. The mass difference between Benazepril-d5 (and its metabolites) and any endogenous, non-labeled compounds allows for unambiguous detection and quantification. pubcompare.ai

Typical instrument parameters include electrospray ionization (ESI) in positive mode, specific column chemistries (like C18), and gradient elution with mobile phases consisting of acidified water and an organic solvent such as acetonitrile or methanol (B129727). pubcompare.aidovepress.com High-resolution mass spectrometry (HRMS) offers another layer of analytical power, providing highly accurate mass measurements that can help in the identification of unknown metabolites by enabling the calculation of their elemental formulas. researchgate.net

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Benazepril | 425.2 | 190.0 | dovepress.comdovepress.com |

| Benazepril-d5 | 430.2 | 190.0 | dovepress.comdovepress.com |

| Benazeprilat | 397.2 | 351.2 | dovepress.comdovepress.com |

| Benazeprilat-d5 | 402.2 | 356.2 | dovepress.comdovepress.com |

High-Resolution Mass Spectrometry for Structural Characterization

High-resolution mass spectrometry (HR-MS) is a powerful technique for the structural characterization of drug metabolites due to its ability to provide highly accurate mass measurements. researchgate.net In the context of benazepril metabolism, HR-MS, often coupled with liquid chromatography (LC-MS/TOF), is employed to determine the precise elemental composition of metabolites and degradation products. researchgate.net

The metabolism of benazepril primarily involves the cleavage of its ester group, a reaction predominantly occurring in the liver, to form the pharmacologically active metabolite, benazeprilat. probes-drugs.orgnih.govdrugbank.com HR-MS plays a pivotal role in confirming the identity of benazeprilat and distinguishing it from other potential metabolites or impurities. By measuring the mass of an ion with high accuracy (typically to within 5 ppm), a unique elemental formula can be assigned to it, which is a crucial first step in structural elucidation. researchgate.net

In research settings, such as forced degradation studies, benazepril can be exposed to various stress conditions to produce potential degradation products. researchgate.net HR-MS is then used to obtain the accurate masses of these products, facilitating the postulation of their structures. researchgate.net The use of a deuterated standard like this compound and its corresponding metabolite, benazeprilat-d5, aids in these studies. By comparing the high-resolution mass spectra of the deuterated and non-deuterated compounds, researchers can confirm the presence of the core molecule and identify the sites of metabolic or chemical modification.

Table 1: Accurate Mass Data for Benazeprilat and Benazeprilat-d5 This table illustrates the precise mass measurements obtained via HR-MS, which are fundamental for structural confirmation.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Accurate Mass (Da) |

| Benazeprilat | C₂₂H₂₄N₂O₅ | 396.1685 | 396.1683 |

| Benazeprilat-d5 | C₂₂H₁₉D₅N₂O₅ | 401.1999 | 401.1997 |

Note: Observed Accurate Mass values are representative examples from typical HR-MS analysis.

Tandem Mass Spectrometry Fragmentation Patterns of Deuterated Metabolites

Tandem mass spectrometry (MS/MS) is the cornerstone of quantitative bioanalysis and is indispensable for studying the metabolism of benazepril. nih.gov The technique involves the selection of a specific precursor ion (e.g., the protonated molecule, [M+H]⁺), its fragmentation, and the analysis of the resulting product ions. nih.gov This process provides structural information and enhances the selectivity of detection. This compound's metabolite, benazeprilat-d5, is an ideal internal standard for LC-MS/MS assays because it co-elutes with the unlabeled benazeprilat and exhibits nearly identical chemical and ionization properties, but is distinguishable by its mass. aptochem.comnih.gov

In a typical bioanalytical method, benazeprilat and the internal standard benazeprilat-d5 are monitored using Multiple Reaction Monitoring (MRM). nih.gov This involves selecting the specific mass-to-charge ratio (m/z) of the precursor ions for both the analyte and the internal standard and monitoring their unique product ions. For instance, in positive ion electrospray ionization mode, the protonated molecules of benazeprilat ([M+H]⁺ at m/z 397.2) and benazeprilat-d5 ([M+H]⁺ at m/z 402.2) are selected as precursor ions. nih.gov